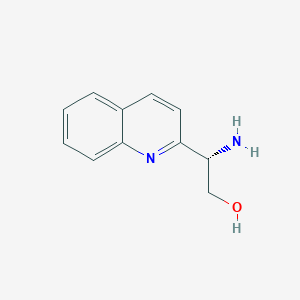
(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol: is an organic compound that features a quinoline ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol typically begins with quinoline derivatives and amino alcohols.
Reaction Conditions: One common method involves the nucleophilic addition of an amino alcohol to a quinoline derivative under basic conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Purification: The product is usually purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis is scaled up using batch or continuous flow reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products. This may involve adjusting temperature, pressure, and the concentration of reactants.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol can undergo oxidation reactions to form quinoline-based ketones or aldehydes.
Reduction: The compound can be reduced to form various quinoline-based alcohols or amines.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Quinoline-based ketones and aldehydes.
Reduction Products: Quinoline-based alcohols and amines.
Substitution Products: Various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biological Probes: It is used as a probe in biological studies to investigate cellular processes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.
Industry:
Material Science: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol is used in the development of new materials with specific properties.
Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It binds to certain receptors, modulating their activity and influencing cellular signaling pathways.
Mechanism:
Binding: The compound binds to the active site of enzymes or receptors, blocking their normal function.
Inhibition: By inhibiting enzyme activity or receptor function, it alters the biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol: Similar structure but with the amino alcohol moiety attached at a different position on the quinoline ring.
(2S)-2-amino-2-(quinolin-4-yl)ethan-1-ol: Another isomer with the amino alcohol moiety attached at the fourth position of the quinoline ring.
Uniqueness:
Position of Substitution: The position of the amino alcohol moiety on the quinoline ring affects the compound’s reactivity and biological activity.
Functional Groups: The presence of both amino and hydroxyl groups provides unique chemical properties, making it versatile in various applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2/t9-/m1/s1 |
InChI Key |
ZIXRQQSMRXAUAN-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[C@@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















